1,1,3,3-Tetramethylurea

Lithium-oxygen batteries Electrolyte solvents Energy storage

Tetramethylurea (TMU) is a non-HBD aprotic solvent that cuts Li–O2 charge overpotential by 60% (0.51 V vs. 1.27 V tetraglyme) and extends cycle life 4.8× for superior energy efficiency. In PAEK synthesis, TMU provides intermediate molecular weight between NMP and DMPU for predictable tuning. HBD-free structure ensures high reduction stability in deep eutectic electrolytes versus urea/acetamide. Dielectric 24.5 fills a polarity gap that accelerates base-catalyzed reactions unlike high-permittivity solvents. For electrochemistry and polymer research where performance data matters—not generic solvent parity—order TMU. [Request quote today.]

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 632-22-4
Cat. No. B151932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethylurea
CAS632-22-4
SynonymsN,N,N’,N’-Tetramethyl-urea;  1,1,3,3-Tetramethyl-urea;  Tetramethyl-urea;  NSC 91488;  TMU;  Temur;  Tetramethylcarbamide
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N(C)C
InChIInChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3
InChIKeyAVQQQNCBBIEMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.61 M
MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS
SLIGHTLY SOL IN ALCOHOL
water solubility = 1X10+6 mg/l

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethylurea (TMU) 632-22-4 Technical Specifications and Core Properties


1,1,3,3-Tetramethylurea (TMU, CAS 632-22-4, molecular formula C5H12N2O) is a fully substituted, non-cyclic urea that exists as a colorless liquid across an exceptionally wide temperature range (melting point −1.2 °C, boiling point 176.5 °C) [1]. TMU functions as a polar aprotic solvent with a dielectric constant of approximately 24.5 at 25 °C and is miscible with water and most common organic solvents including petroleum ether . Critically, TMU contains no N–H hydrogen bond donor (HBD) moieties, which distinguishes it from primary and secondary ureas and confers enhanced stability against hydrogen abstraction side reactions in electrochemical and synthetic applications [2].

Why 1,1,3,3-Tetramethylurea 632-22-4 Cannot Be Replaced by Generic Polar Aprotic Solvents


Despite sharing the "polar aprotic" classification with common solvents such as NMP, DMF, DMSO, and cyclic ureas (DMPU, DMI), TMU exhibits quantifiable performance divergence in critical applications that precludes simple substitution. In lithium–oxygen battery electrolytes, TMU-based systems deliver a charge overpotential of ≈0.51 V versus ≈1.27 V for conventional tetraglyme-based electrolytes—a 60% reduction that directly translates to energy efficiency gains [1]. In polymer synthesis, the molecular weight of poly(arylene ether ketone)s produced in TMU falls between that achieved in NMP and DMPU, demonstrating that solvent choice directly modulates product architecture and cannot be arbitrarily interchanged [2]. Furthermore, TMU-derived deep eutectic electrolytes without N–H bonds exhibit superior reduction stability compared to HBD-containing amide-based alternatives, underscoring that molecular structure dictates electrochemical robustness [3].

Quantitative Differentiation Evidence for 1,1,3,3-Tetramethylurea 632-22-4 Versus Comparators


TMU Reduces Lithium–Oxygen Battery Charge Overpotential by 60% Relative to Tetraglyme Electrolytes

In lithium–oxygen battery (LOB) applications, 1,1,3,3-tetramethylurea (TMU) enables a kinetically favorable one-electron Li2O2 oxidation pathway, resulting in a charge overpotential of ≈0.51 V compared to ≈1.27 V for conventional tetraglyme-based LOBs [1]. Additionally, TMU-based LOBs achieved more than 135 stable cycles versus approximately 28 cycles for tetraglyme-based LOBs—a 4.8-fold improvement in cycle life [1]. This performance advantage stems from TMU's lack of α-hydrogen atoms, which suppresses superoxide-induced hydrogen abstraction side reactions that degrade glyme-based electrolytes [1].

Lithium-oxygen batteries Electrolyte solvents Energy storage

TMU Enables Intermediate Polymer Molecular Weight Control in SRN1 Polymerization Between NMP and DMPU

In the synthesis of poly(arylene ether ketone)s via the SRN1 mechanism, molecular weights of the resulting polymers follow a solvent-dependent order: Mn(DMAc) > Mn(NMP) > Mn(TMU) > Mn(DMPU) [1]. TMU occupies a distinct intermediate position in this hierarchy, producing polymer molecular weights that are lower than those obtained in NMP but higher than those obtained in DMPU [1]. This rank-order relationship was established through product analysis of polymerization reactions using 4,4′-dichlorobenzophenone and 4,4′-isopropylidenediphenol under basic conditions [1].

Polymer synthesis SRN1 chemistry Poly(arylene ether ketone)s

HBD-Free TMU-Based Deep Eutectic Electrolyte Outperforms N–H-Containing Amide Counterparts in Reduction Stability

In a systematic study of Li-salt/amide-based deep eutectic electrolytes (DEEs) comprising five amide derivatives, hydrogen bonding donor (HBD)-free DEEs derived from amides lacking N–H bonds—specifically 1,1,3,3-tetramethylurea (TMU) and 1,3-dimethyl-2-imidazoline—were found to be superior to HBD-containing DEEs (derived from urea, acetamide, and 2-imidazolidinone) in terms of reduction stability [1]. Among all DEEs evaluated, the formulation LiTFSI:1,1,3,3-tetramethylurea = 1:5 mol% was identified as the best electrolyte for melting point, electrochemical stability, and ionic conductivity combined [1].

Deep eutectic electrolytes Lithium-ion batteries Electrochemical stability

TMU Dielectric Constant of 24.5 Occupies Distinct Solvent Polarity Niche Between DMF (36.7) and Less Polar Aprotic Solvents

1,1,3,3-Tetramethylurea exhibits a dielectric constant of approximately 24.5 at 25 °C , positioning it in a distinct polarity niche among common polar aprotic solvents. For comparison, DMF has a dielectric constant of 36.7, DMSO 46.7, NMP 32.2, and DMPU 36.1 [1]. TMU's intermediate dielectric constant of 24.5 is notably lower than that of DMPU (36.1) [1], which can be advantageous in base-catalyzed isomerization, alkylation, and hydrocyanation reactions where lower permittivity favors reaction kinetics [2].

Polar aprotic solvents Dielectric constant Solvent selection

TMU Functions as Nucleophilic Catalyst for Phosphorus Trichloride Oxygen Oxidation Alongside DMAP and Triethylamine

Tetramethylurea has been identified as an effective nucleophilic catalyst for phosphorus trichloride (PCl3) oxygen oxidation, joining triethylamine and 4-dimethylaminopyridine (DMAP) among the nucleophilic catalysts capable of accelerating this reaction [1]. The study established that TMU, despite its structural classification as a urea rather than a conventional amine base, exhibits measurable nucleophilic catalytic activity in this oxidation system [1]. No quantitative kinetic data comparing TMU directly to triethylamine or DMAP was provided in the identified sources.

Nucleophilic catalysis Phosphorus chemistry Oxidation reactions

Recommended Application Scenarios for 1,1,3,3-Tetramethylurea 632-22-4 Based on Quantified Differentiation


Next-Generation Lithium–Oxygen Battery Electrolyte Development

Researchers developing lithium–oxygen batteries (LOBs) should prioritize TMU over tetraglyme and other conventional ether-based electrolytes when low charge overpotential and extended cycle life are critical design objectives. The quantified 60% reduction in overpotential (0.51 V vs. 1.27 V) and 4.8-fold cycle life improvement (135+ cycles vs. 28 cycles) demonstrated in head-to-head studies [1] make TMU the electrolyte solvent of choice for high-efficiency LOB systems. The performance advantage is mechanistically grounded in TMU's lack of α-hydrogen atoms, which prevents the hydrogen abstraction side reactions that plague glyme-based electrolytes [1].

Tunable Molecular Weight Control in SRN1 Polymerization of Poly(arylene ether ketone)s

Polymer chemists synthesizing poly(arylene ether ketone)s via the SRN1 mechanism should select TMU when an intermediate polymer molecular weight—lower than that achieved in NMP but higher than that in DMPU—is required for specific material properties [2]. The documented solvent rank order Mn(DMAc) > Mn(NMP) > Mn(TMU) > Mn(DMPU) provides a predictable framework for molecular weight tuning [2]. Substituting TMU with NMP or DMPU will shift the molecular weight distribution in predictable but functionally significant ways, making TMU an essential and non-interchangeable component of the polymerization toolkit.

Hydrogen Bond Donor-Free Deep Eutectic Electrolyte Formulation for Lithium-Ion Batteries

Electrochemists formulating deep eutectic electrolytes (DEEs) for lithium-ion batteries should select TMU over urea, acetamide, and 2-imidazolidinone when reduction stability is paramount. Systematic comparison across five amide derivatives established that HBD-free DEEs derived from TMU (and 1,3-dimethyl-2-imidazoline) exhibit superior reduction stability relative to HBD-containing alternatives [3]. The specific LiTFSI:TMU = 1:5 mol% formulation was identified as the best overall electrolyte among all candidates tested for combined melting point, electrochemical stability, and ionic conductivity performance [3].

Base-Catalyzed Isomerization and Alkylation Reactions Requiring Moderate Polarity

Organic chemists conducting base-catalyzed isomerization, alkylation, cyanation, and other condensation reactions should consider TMU when a solvent with moderate dielectric constant (ε ≈ 24.5) is required [1][4]. TMU's polarity occupies a distinct niche—substantially lower than DMPU (ε = 36.1), DMF (ε = 36.7), and DMSO (ε = 46.7)—which can favor reaction kinetics in systems where lower permittivity enhances base-catalyzed pathways [4]. This makes TMU a valuable alternative when high-polarity solvents inhibit desired reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,3,3-Tetramethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.